
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one is a synthetic androgenic steroid. It is a derivative of testosterone, modified to enhance its anabolic properties while reducing androgenic effects. This compound is known for its role in stimulating or controlling the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Métodos De Preparación
The synthesis of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves multiple steps, starting from basic steroid structures. The process typically includes:
Fluorination: Introduction of a fluorine atom at the 9th position.
Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions.
Methylation: Introduction of methyl groups at the 16th and 17th positions.
Cyclization: Formation of the androstane ring structure.
Industrial production methods often involve the use of advanced organic synthesis techniques, including catalytic hydrogenation and selective oxidation .
Análisis De Reacciones Químicas
9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of steroid structures and reactions.
Biology: Investigated for its effects on cellular processes and gene expression related to androgen receptors.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and treatment of muscle-wasting diseases.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets include various genes involved in protein synthesis and muscle growth .
Comparación Con Compuestos Similares
Compared to other similar compounds, 9-Fluoro-11,17-dihydroxy-16,17-dimethylandrost-4-en-3-one is unique due to its specific modifications:
9-Fluoro-11,17-dihydroxy-17-methylandrost-4-en-3-one: Lacks the additional methyl group at the 16th position.
9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione: Contains additional hydroxyl and keto groups, altering its biological activity.
(11β,16α)-9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-al: Features different structural modifications that impact its function .
These structural differences result in variations in their anabolic and androgenic effects, making this compound a distinct compound with specific applications and benefits.
Propiedades
Número CAS |
2708-45-4 |
|---|---|
Fórmula molecular |
C21H31FO3 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H31FO3/c1-12-9-16-15-6-5-13-10-14(23)7-8-18(13,2)21(15,22)17(24)11-19(16,3)20(12,4)25/h10,12,15-17,24-25H,5-9,11H2,1-4H3/t12-,15+,16+,17+,18+,19+,20+,21+/m1/s1 |
Clave InChI |
DWOBOIHVETVJBV-MVINOYJNSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C)O)C)O)F)C |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C)O)C)O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


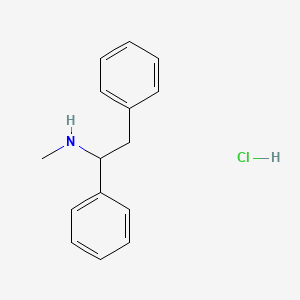


![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)
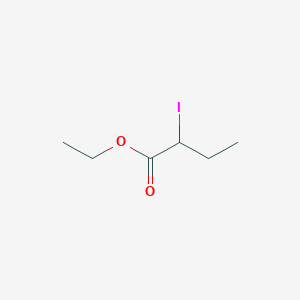

![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
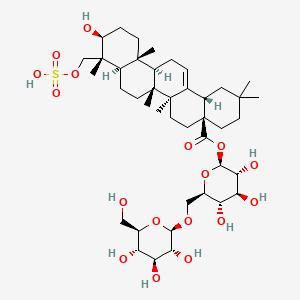
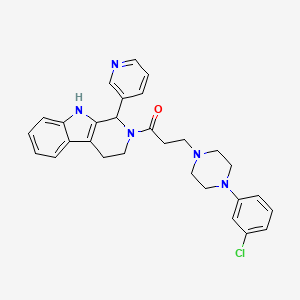
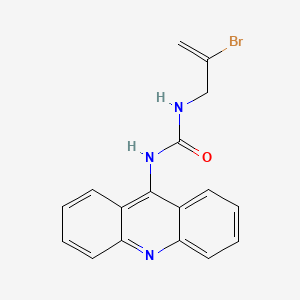
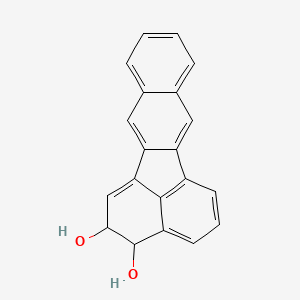
![2-(piperidin-1-ylmethyl)-3H-thiochromeno[3,4-d]imidazol-4-one](/img/structure/B12808691.png)
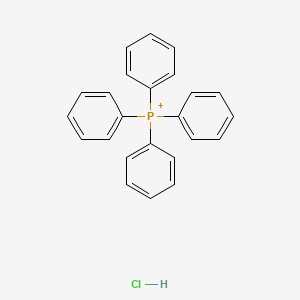
![propyl N-(9-ethyl-19-oxo-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3(8),4,6,11,15,17-octaen-5-yl)carbamate](/img/structure/B12808710.png)
